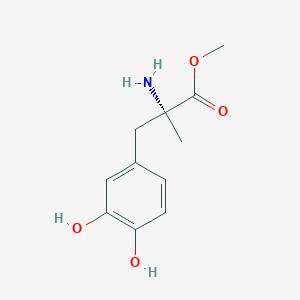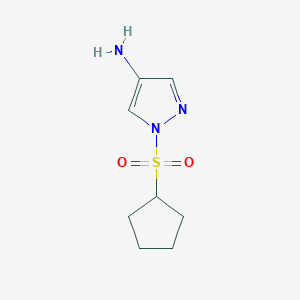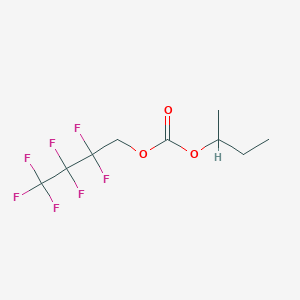
Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cloro-4-fluoro-2-metilfenil)etanona es un compuesto orgánico con la fórmula molecular C9H8ClFO. Es un derivado de la acetofenona, donde el anillo fenilo está sustituido con grupos cloro, flúor y metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-Cloro-4-fluoro-2-metilfenil)etanona típicamente involucra la reacción de acilación de Friedel-Crafts. Esta reacción utiliza cloruro de acetilo (CH3COCl) y un derivado de benceno sustituido en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). La reacción procede en condiciones anhidras para producir la cetona deseada.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(3-Cloro-4-fluoro-2-metilfenil)etanona puede escalarse utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, asegurando un alto rendimiento y pureza del producto. El uso de catalizadores de transferencia de fase también puede mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-Cloro-4-fluoro-2-metilfenil)etanona se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Los átomos de halógeno (cloro y flúor) en el anillo fenilo pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Nucleófilos como el metóxido de sodio (NaOCH3) o el etóxido de sodio (NaOEt) pueden utilizarse para reacciones de sustitución.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos compuestos aromáticos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-(3-Cloro-4-fluoro-2-metilfenil)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en estudios que involucran inhibición enzimática y unión a receptores debido a su similitud estructural con moléculas biológicamente activas.
Industria: Se utiliza en la producción de agroquímicos, colorantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Cloro-4-fluoro-2-metilfenil)etanona involucra su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede actuar como un inhibidor o activador, dependiendo del objetivo específico y la naturaleza de la interacción. La presencia de grupos que retiran electrones (cloro y flúor) en el anillo fenilo puede influir en la reactividad y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
1-(3-Cloro-4-fluoro-2-metilfenil)etanona se puede comparar con otros compuestos similares, como:
1-(2-Metilfenil)etanona: Este compuesto carece de los sustituyentes de halógeno, lo que da como resultado diferentes propiedades químicas y reactividad.
1-(2-Cloro-6-fluoro-3-metilfenil)etanona: Estructura similar, pero con diferentes posiciones de los sustituyentes, lo que lleva a variaciones en la reactividad y las aplicaciones.
1-(3-Cloro-4-metilfenil)etanona:
La combinación única de cloro, flúor y grupos metilo en 1-(3-Cloro-4-fluoro-2-metilfenil)etanona la hace diferente de estos compuestos similares, ofreciendo ventajas específicas en ciertas aplicaciones.
Propiedades
Número CAS |
154258-08-9 |
|---|---|
Fórmula molecular |
C9H8ClFO |
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-7(6(2)12)3-4-8(11)9(5)10/h3-4H,1-2H3 |
Clave InChI |
LDTBMWNTAKHGDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)


![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)
![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)

